Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-
Overview
Description
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes a methanone group attached to a 1,3-benzodioxole ring and a 4-methoxyphenyl group
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as benzodioxoles . These compounds contain a benzene ring fused to either isomers of dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in the cellular environment .
Result of Action
Some studies suggest that similar compounds may exhibit selectivity between cancer cells and normal cells , but more research is needed to confirm these findings and understand their implications.
Action Environment
The action, efficacy, and stability of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- typically involves the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the methanone group: The methanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 4-methoxyphenyl group: This step involves the coupling of the 1,3-benzodioxole derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- can be compared with other similar compounds, such as:
Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-: Differing only in the position of the methoxy group on the phenyl ring.
Methanone, 1,3-benzodioxol-5-yl(4-hydroxyphenyl)-: Featuring a hydroxy group instead of a methoxy group.
Methanone, 1,3-benzodioxol-5-yl(4-chlorophenyl)-: Containing a chloro group instead of a methoxy group.
These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRLDQDVKAIZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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